Mibolerone

Catalog No.
S535405
CAS No.
3704-09-4
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mibolerone

CAS Number

3704-09-4

Product Name

Mibolerone

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1

InChI Key

PTQMMNYJKCSPET-OMHQDGTGSA-N

SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O

solubility

Soluble in DMSO

Synonyms

17,17-dimethyl-19-nortestosterone, Matenon, mibolerone, mobilerone, U-10,997, U-10997

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O

The exact mass of the compound Mibolerone is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72260. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Testosterone Congeners - Supplementary Records. It belongs to the ontological category of 17beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mibolerone (CAS: 3704-09-4) is a synthetic 19-nortestosterone derivative utilized primarily as an ultra-high-affinity, metabolically stable reference standard and radioligand in androgen receptor (AR) binding assays and endocrine disruptor screening. Unlike endogenous androgens, its 7α,17α-dimethylated structure confers exceptional resistance to cytosolic degradation. This makes it a critical procurement choice for high-throughput screening, receptor quantification, and structural biology applications where ligand stability, precise binding kinetics, and minimal off-target serum protein binding are mandatory for reproducible analytical results [1].

Substituting Mibolerone with endogenous baseline androgens (like Testosterone or DHT) or other synthetic analogs (like Metribolone/R1881) compromises assay integrity and reproducibility. Testosterone is rapidly metabolized by 5-alpha-reductase and aromatase in tissue preparations, leading to fluctuating ligand concentrations and inaccurate affinity calculations. While Metribolone (R1881) is a common synthetic alternative, it exhibits lower thermal stability in cytosolic preparations and weaker AR affinity compared to Mibolerone. Furthermore, endogenous androgens bind strongly to sex hormone-binding globulin (SHBG), causing high background noise in serum-containing assays—an issue Mibolerone bypasses entirely due to its negligible SHBG affinity[1].

Superior Androgen Receptor Binding Affinity vs. Metribolone

In comparative binding assays using human benign hyperplastic prostate cytosol, Mibolerone demonstrates a higher affinity for the androgen receptor than the standard synthetic comparator Metribolone (R1881). Mibolerone achieves a dissociation constant (Kd) of 1.5 nM, outperforming R1881 (Kd = 2.3 nM) [1].

Evidence DimensionAndrogen Receptor Dissociation Constant (Kd)
Target Compound DataMibolerone Kd = 1.5 nM
Comparator Or BaselineMetribolone (R1881) Kd = 2.3 nM
Quantified Difference35% higher binding affinity (lower Kd) for Mibolerone.
ConditionsHuman benign hyperplastic prostate cytosol assay.

Higher receptor affinity allows for more sensitive and accurate quantitation of androgen receptors, particularly in low-expression tissue or cell line assays.

Enhanced Resistance to Cytosolic Metabolism

A critical failure point in receptor assays is the enzymatic degradation of the ligand during prolonged incubation. When exposed to elevated temperatures (30 °C) for extended periods in prostate cytosol, Mibolerone is significantly more resistant to metabolism than R1881 [1].

Evidence DimensionMetabolic stability at elevated temperatures
Target Compound DataHigh stability maintained during extended 30 °C incubation
Comparator Or BaselineMetribolone (R1881) exhibits higher susceptibility to metabolic degradation under identical conditions
Quantified DifferenceSignificantly higher stability (lower degradation rate) during extended 30 °C incubation.
ConditionsProstate cytosol incubated at 30 °C for extended periods.

Ensures the ligand concentration remains constant during prolonged receptor binding protocols, preventing skewed affinity calculations and improving assay reproducibility.

Elimination of SHBG-Induced Background Noise

Endogenous androgens like testosterone bind with high affinity to sex hormone-binding globulin (SHBG), confounding receptor assays in serum-containing or crude tissue preparations. Mibolerone circumvents this by exhibiting an extremely low affinity for human sex steroid binding protein (Ki = 540 nM) [1].

Evidence DimensionBinding affinity (Ki) to human sex hormone-binding globulin (SHBG)
Target Compound DataMibolerone Ki = 540 nM (very low affinity)
Comparator Or BaselineEndogenous androgens (Testosterone/DHT) which possess high SHBG affinity
Quantified DifferenceKi = 540 nM represents negligible binding compared to the nanomolar/sub-nanomolar affinity of endogenous androgens for SHBG.
ConditionsHuman sex steroid binding protein assay.

Prevents confounding background binding in crude tissue or serum-containing assays, ensuring the measured signal is strictly AR-mediated.

Radioligand Binding Assays for AR Quantitation

Due to its high affinity (Kd = 1.5 nM) and metabolic stability, Mibolerone (often utilized as [3H]-Mibolerone) is the premier choice for quantifying androgen receptor density in prostate, breast cancer, and muscle tissue preparations, outperforming easily degraded endogenous androgens[1].

Endocrine Disruptor Screening and Reporter Assays

Mibolerone serves as a highly reliable, stable reference agonist in cell-based transcriptional activation assays. Its resistance to cytosolic metabolism ensures consistent dose-response curves over extended incubation periods, which is critical for regulatory screening and avoiding false negatives [1].

Receptor Stabilization for Structural Biology

The exceptional thermal stability of Mibolerone at elevated temperatures makes it an ideal stabilizing ligand for isolating and purifying the androgen receptor ligand-binding domain (AR-LBD) for downstream structural studies, where ligand dissociation or degradation would cause protein misfolding[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Heavy Atom Count

22

LogP

3.19 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9OGY4BOR8D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard

Health Hazard

Other CAS

3704-09-4

Wikipedia

Mibolerone
TRIMU_5

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 02-18-2024
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